9-(3-chlorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(3-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
Chemical Reactions Analysis
9-(3-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Quinazolinone: Known for its anticancer and anti-inflammatory properties.
Dihydroquinazolinone: Studied for its cytotoxic and antimicrobial activities.
Quinoxaline: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Compared to these compounds, 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique structure and specific biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H23ClN4O2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2/c1-25(2)12-19-21(20(31)13-25)22(15-7-6-8-16(26)11-15)30-23(29-19)18(14-27-30)24(32)28-17-9-4-3-5-10-17/h3-11,14,22,29H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
MKCBYXVUQQJDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC(=CC=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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